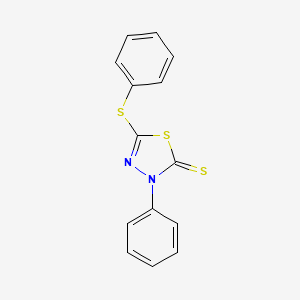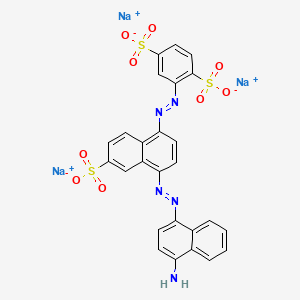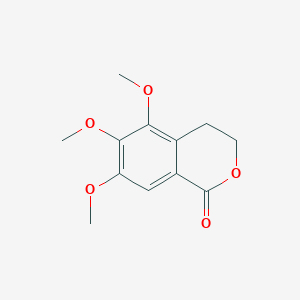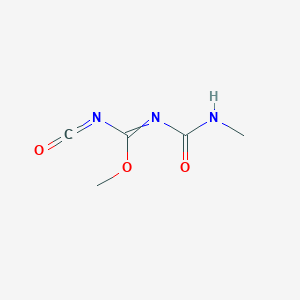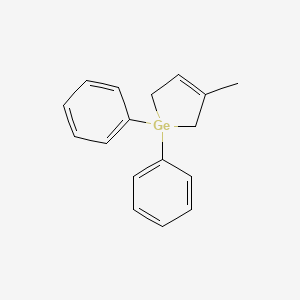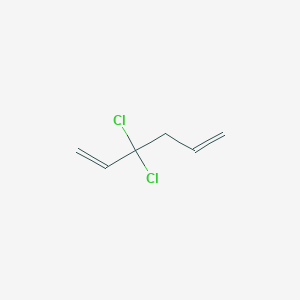
3,3-Dichlorohexa-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichlorohexa-1,5-diene is an organic compound characterized by the presence of two chlorine atoms attached to the third carbon of a hexa-1,5-diene structure. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The unique positioning of the chlorine atoms imparts distinct chemical properties to this compound, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichlorohexa-1,5-diene typically involves the chlorination of hexa-1,5-diene. One common method is the addition of chlorine gas to hexa-1,5-diene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where hexa-1,5-diene is reacted with chlorine gas in a reactor. The process parameters, such as temperature, pressure, and flow rates, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dichlorohexa-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or ozone, leading to the formation of chlorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of chlorinated alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products:
Oxidation: Chlorinated aldehydes or carboxylic acids.
Reduction: Chlorinated alkanes.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
3,3-Dichlorohexa-1,5-diene has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3,3-Dichlorohexa-1,5-diene involves its interaction with various molecular targets. The presence of chlorine atoms makes the compound highly reactive, allowing it to participate in electrophilic addition and substitution reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
1,5-Hexadiene: A non-chlorinated analog with similar structural features but different reactivity due to the absence of chlorine atoms.
3,3-Dibromohexa-1,5-diene: A brominated analog with similar reactivity patterns but different physical properties due to the presence of bromine atoms.
Uniqueness: 3,3-Dichlorohexa-1,5-diene is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
64362-13-6 |
|---|---|
Formule moléculaire |
C6H8Cl2 |
Poids moléculaire |
151.03 g/mol |
Nom IUPAC |
3,3-dichlorohexa-1,5-diene |
InChI |
InChI=1S/C6H8Cl2/c1-3-5-6(7,8)4-2/h3-4H,1-2,5H2 |
Clé InChI |
MXXILWXXEPAKFZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C=C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


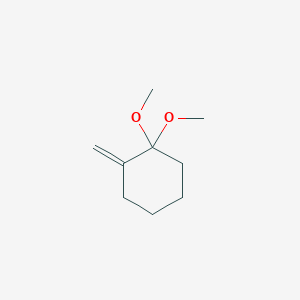
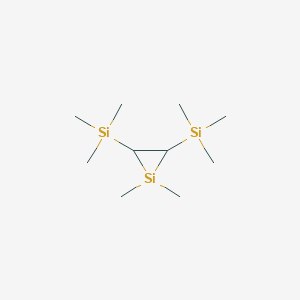

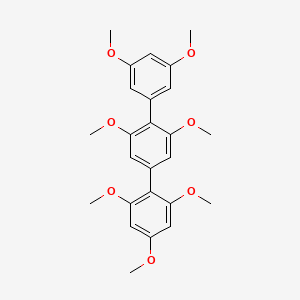


![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
